An In-Depth Technical Guide to 5-Bromo-3-fluoroisatoic Anhydride: Chemical Properties and Applications
An In-Depth Technical Guide to 5-Bromo-3-fluoroisatoic Anhydride: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-3-fluoroisatoic anhydride. It is intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering insights into the potential applications of this versatile chemical intermediate.
Core Chemical Properties
5-Bromo-3-fluoroisatoic anhydride is a halogenated derivative of isatoic anhydride, presenting as a faint brown powder.[1] Its chemical structure, characterized by the presence of both bromine and fluorine atoms on the aromatic ring, makes it an attractive building block for the synthesis of a variety of heterocyclic compounds, particularly in the development of novel therapeutic agents.
Physicochemical Data
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₃BrFNO₃ | [1] |
| Molecular Weight | 260.02 g/mol | [1] |
| Appearance | Faint brown powder | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 1049118-00-4 | [1] |
| InChI | InChI=1S/C8H3BrFNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | [1] |
| SMILES | O=c1[nH]c2c(F)cc(Br)cc2c(=O)o1 | [1] |
| Synonyms | 6-Bromo-8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |
| Melting Point | Estimated: 270-290 °C (with decomposition) | Based on 5-Bromoisatoic anhydride (280-285 °C, dec.)[2][3] and 5-Fluoroisatoic anhydride (259-262 °C)[4] |
| Boiling Point | Data not available (likely decomposes) | N/A |
| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO | Based on solubility of similar isatoic anhydrides[3][4] |
Synthesis and Reactivity
Synthesis of 5-Bromo-3-fluoroisatoic Anhydride
A specific, detailed experimental protocol for the synthesis of 5-Bromo-3-fluoroisatoic anhydride is not widely published. However, a plausible synthetic route can be extrapolated from the general synthesis of isatoic anhydrides and the preparation of its precursors. A potential two-step synthesis is outlined below:
Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid
This precursor could be synthesized from a suitable commercially available starting material, such as 2-amino-3-fluorobenzoic acid, via electrophilic bromination.
Step 2: Cyclization to form 5-Bromo-3-fluoroisatoic anhydride
The resulting substituted anthranilic acid can then be cyclized using a phosgene equivalent, such as triphosgene or diphosgene, in an appropriate solvent.
Reactivity: A Gateway to Quinazolinones
Isatoic anhydrides are valuable precursors for the synthesis of quinazolinones and related heterocyclic systems. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions. This reactivity is the cornerstone of its utility in medicinal chemistry.
The general reaction involves the treatment of the isatoic anhydride with a primary amine or ammonia, which acts as a nucleophile. The reaction proceeds through an intermediate N-substituted 2-aminobenzamide, which then undergoes intramolecular cyclization to form the quinazolinone ring system.
Experimental Protocols
While a specific protocol for 5-Bromo-3-fluoroisatoic anhydride is not available, the following general procedure for the synthesis of quinazolinones from isatoic anhydrides can be adapted by a skilled chemist.
General Protocol for the Synthesis of Substituted Quinazolinones:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 5-Bromo-3-fluoroisatoic anhydride in a suitable solvent (e.g., glacial acetic acid, ethanol, or DMF).
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Addition of Amine: To this solution, add a slight excess (1.1 to 1.2 equivalents) of the desired primary amine.
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Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
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Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired quinazolinone derivative.
Biological Relevance and Potential Applications
The true value of 5-Bromo-3-fluoroisatoic anhydride lies in its potential as a scaffold for the synthesis of biologically active molecules. Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8][9]
The presence of both bromo and fluoro substituents on the quinazolinone core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.
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Anticancer Activity: Numerous studies have highlighted the potential of bromo- and fluoro-substituted quinazolinones as potent anticancer agents.[5][8] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
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Antimicrobial Activity: The quinazolinone scaffold has also been explored for the development of novel antimicrobial agents.[6][7][9] The incorporation of bromine and fluorine can enhance the antimicrobial potency against a range of bacterial and fungal pathogens.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-3-fluoroisatoic anhydride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
5-Bromo-3-fluoroisatoic anhydride is a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds, particularly substituted quinazolinones. Its unique halogenation pattern offers opportunities for the development of novel drug candidates with potentially enhanced biological activities. This technical guide provides a foundational understanding of its chemical properties and reactivity, aiming to facilitate its use in innovative research and drug discovery programs.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 5-Bromo isatoic anhydride | CAS#:4692-98-2 | Chemsrc [chemsrc.com]
- 3. 5-Bromoisatoic anhydride | 4692-98-2 [chemicalbook.com]
- 4. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medires [mediresonline.org]
- 7. Synthesis and antimicrobial activity of dibromo quinazolinone. [wisdomlib.org]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
